1,3-Dichloro-7-fluoroisoquinoline

説明

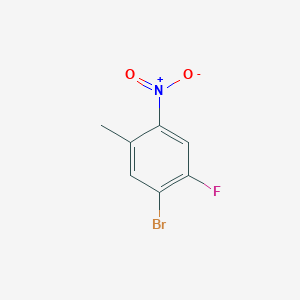

1,3-Dichloro-7-fluoroisoquinoline is a compound that belongs to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse range of biological activities and are often used as key building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Although the specific compound 1,3-Dichloro-7-fluoroisoquinoline is not directly mentioned in the provided papers, the synthesis and properties of related isoquinoline derivatives are extensively studied, indicating the importance of such compounds in chemical research.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline is accomplished using a directed ortho-lithiation reaction, which serves as a key intermediate for further transformations into various substituted tetrahydroisoquinolines . Similarly, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation . These methods highlight the versatility of isoquinoline synthesis and the potential to create a wide array of substituted derivatives, including those with chloro and fluoro groups.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized using various spectroscopic techniques. For example, the structure of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was confirmed by IR and 1H NMR spectroscopy . These techniques are crucial for verifying the identity and purity of the synthesized compounds and for understanding the electronic and spatial configuration of the molecules, which can influence their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a range of chemical reactions. The Rh(III)-catalyzed defluorinative [4 + 2] annulation is one such reaction that leads to the synthesis of 1,3,4-functionalized isoquinolines . Additionally, the synthesis of difluoro- and chlorofluoroisoquinoline diones involves Ni-catalyzed coupling reactions, demonstrating the ability to introduce multiple substituents onto the isoquinoline core . These reactions are significant for the diversification of isoquinoline derivatives and the development of compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the solid-state fluorescence and mechanofluorochromic activities of 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives are attributed to their twisted molecular conformations and loose stacking modes . These properties are essential for the application of isoquinoline derivatives in materials science, such as in the development of fluorescent materials for encryption and information security.

科学的研究の応用

Fluorinated isoquinolines, including 1,3-Dichloro-7-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties .

-

Pharmaceuticals : Isoquinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .

-

Materials Science : Fluorinated isoquinolines have unique light-emitting properties, making them useful in the field of materials science .

-

Cancer Research : There is a mention of 1,3-Dichloro-7-fluoroisoquinoline in the context of prostate cancer , but the details are not clear. It’s possible that it could be used in research related to cancer treatment or diagnosis.

-

Chemical Research : 1,3-Dichloro-7-fluoroisoquinoline is often used for research and development purposes . It can serve as a building block in the synthesis of more complex chemical compounds .

-

Medicinal Research : There is a mention of 1,3-Dichloro-7-fluoroisoquinoline in the context of prostate cancer . While the details are not clear, it’s possible that it could be used in research related to cancer treatment or diagnosis.

-

Material Science : Fluorinated isoquinolines, including 1,3-Dichloro-7-fluoroisoquinoline, have unique light-emitting properties . This makes them potentially useful in the field of materials science, particularly in the development of organic light-emitting diodes .

Safety And Hazards

特性

IUPAC Name |

1,3-dichloro-7-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-8-3-5-1-2-6(12)4-7(5)9(11)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCBWABYLPCEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650485 | |

| Record name | 1,3-Dichloro-7-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-7-fluoroisoquinoline | |

CAS RN |

941294-25-3 | |

| Record name | 1,3-Dichloro-7-fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-7-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)

![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)